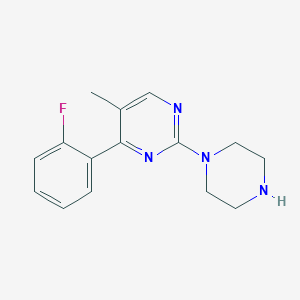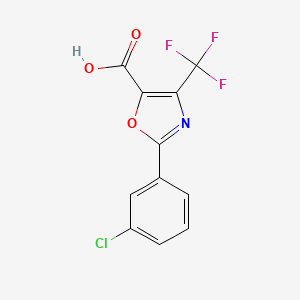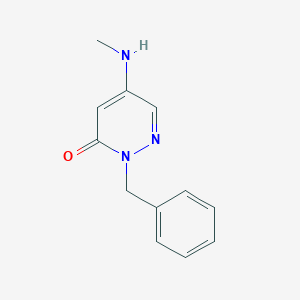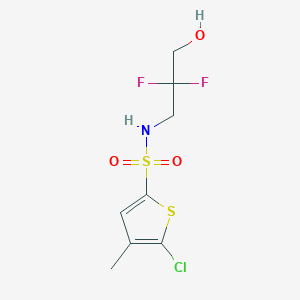
4-(2-Fluorophenyl)-5-methyl-2-piperazin-1-ylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Fluorophenyl)-5-methyl-2-piperazin-1-ylpyrimidine is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as FMP or TAK-831 and has been extensively studied for its pharmacological properties.
作用机制
The exact mechanism of action of 4-(2-Fluorophenyl)-5-methyl-2-piperazin-1-ylpyrimidine is not fully understood. However, it is believed to act as a partial agonist at the 5-HT1A receptor and an antagonist at the α2-adrenergic receptor. This dual mechanism of action may contribute to its anxiolytic and antipsychotic effects.
Biochemical and Physiological Effects:
Studies have shown that 4-(2-Fluorophenyl)-5-methyl-2-piperazin-1-ylpyrimidine has several biochemical and physiological effects. It has been shown to increase the level of serotonin in the prefrontal cortex and hippocampus, which may contribute to its anxiolytic and antidepressant effects. FMP has also been shown to increase the release of dopamine in the prefrontal cortex, which may contribute to its antipsychotic effects.
实验室实验的优点和局限性
One of the advantages of using 4-(2-Fluorophenyl)-5-methyl-2-piperazin-1-ylpyrimidine in lab experiments is its high selectivity for the 5-HT1A receptor. This makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions. However, one of the limitations of using FMP in lab experiments is its relatively low potency compared to other compounds that target the same receptor. This may require higher concentrations of the compound to achieve the desired effect.
未来方向
There are several future directions for the study of 4-(2-Fluorophenyl)-5-methyl-2-piperazin-1-ylpyrimidine. One direction is to investigate its potential use in the treatment of other psychiatric disorders such as bipolar disorder and post-traumatic stress disorder. Another direction is to study the effects of FMP on other neurotransmitter systems such as the glutamate system. In addition, further studies are needed to elucidate the exact mechanism of action of this compound and to develop more potent and selective analogs.
合成方法
Several methods have been reported for the synthesis of 4-(2-Fluorophenyl)-5-methyl-2-piperazin-1-ylpyrimidine. One of the most common methods involves the reaction between 2-chloro-4-(2-fluorophenyl)-5-methylpyrimidine and piperazine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or N-methylpyrrolidone (NMP) at elevated temperature. The yield of the reaction is typically around 60-70%.
科学研究应用
4-(2-Fluorophenyl)-5-methyl-2-piperazin-1-ylpyrimidine has been studied extensively for its potential therapeutic applications. It has been shown to have anxiolytic and antipsychotic effects in animal models. In addition, it has been studied for its potential use in the treatment of cognitive impairment associated with schizophrenia. FMP has also been investigated for its potential use in the treatment of depression and anxiety disorders.
属性
IUPAC Name |
4-(2-fluorophenyl)-5-methyl-2-piperazin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4/c1-11-10-18-15(20-8-6-17-7-9-20)19-14(11)12-4-2-3-5-13(12)16/h2-5,10,17H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDQHUCCQJSBSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C2=CC=CC=C2F)N3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-1H-indol-4-yl-1-{[4-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B6628353.png)
![4-[1-(dimethylamino)propan-2-yl-ethylsulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B6628364.png)
![N-[4-bromo-2-(trifluoromethoxy)phenyl]prop-2-enamide](/img/structure/B6628365.png)
![1-[2-(3-aminophenyl)acetyl]-N-methylpiperidine-3-carboxamide](/img/structure/B6628368.png)


![1-[2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]-2-(2,2,2-trifluoroethoxy)ethanone](/img/structure/B6628385.png)

![3-Bromo-4-[(1,3-dihydroxypropan-2-ylamino)methyl]benzoic acid](/img/structure/B6628397.png)
![3-[[(5-Fluoropyrimidin-2-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B6628417.png)
![N-[1-(1H-pyrazol-4-yl)ethyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B6628420.png)

![3-[[(2-Methylpyrimidin-4-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B6628424.png)
![1-[4-(4-Methoxyphenyl)pyrimidin-2-yl]piperidin-4-amine](/img/structure/B6628437.png)